Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Selective Human Beta(3) Agonists
Research has shown that novel (4-piperidin-1-yl)-phenyl sulfonamides, which share structural similarities with "Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate," have been prepared and evaluated for their biological activity on the human beta(3)-adrenergic receptor. These compounds have shown potent agonist activity, indicating potential applications in the treatment of disorders related to beta(3)-adrenergic receptors with high selectivity and low affinity for beta(1)- and beta(2)-ARs (Hu et al., 2001).
Small Molecule Motilin Receptor Agonists
Another study discovered a novel small molecule motilin receptor agonist, closely related to the target compound, which possesses excellent activity at the recombinant human motilin receptor. This compound's activity in potentiating the amplitude of neuronal-mediated contractions of isolated gastric antrum tissue suggests its utility in gastrointestinal motility disorders (Westaway et al., 2009).
Antimycobacterial Activity
A stereoselective synthesis of spiro-piperidin-4-ones, through 1,3-dipolar cycloaddition, has yielded compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis. One of the synthesized compounds demonstrated notable potency, offering a promising approach to tuberculosis treatment (Kumar et al., 2008).
Aldose Reductase Inhibitors with Antioxidant Activity
Substituted benzenesulfonamides, structurally related to the compound of interest, have been identified as potent aldose reductase inhibitors (ARIs) with antioxidant activity. These compounds hold potential in addressing diabetic complications, highlighting the broad therapeutic applications of sulfonamide derivatives (Alexiou & Demopoulos, 2010).
Corrosion Inhibition Properties
Piperidine derivatives have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their adsorption behaviors and inhibition efficiencies, showcasing the compound's potential in materials science for protecting metals against corrosion (Kaya et al., 2016).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[[(4-fluoro-3-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-11-9-13(3-4-14(11)16)23(20,21)17-10-12-5-7-18(8-6-12)15(19)22-2/h3-4,9,12,17H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBFQBOZSYJJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate |
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